Amsacrine gluconate is a derivative of amsacrine, an aminoacridine compound that exhibits potential antineoplastic activity. It is primarily utilized in the treatment of various hematological malignancies, particularly acute leukemias and lymphomas. Amsacrine itself is known for its ability to inhibit DNA synthesis, which is crucial in cancer therapy.
Amsacrine gluconate is synthesized from amsacrine, which can be derived from 2′-methoxy-4′-nitrobutyranilide through a series of chemical reactions including reduction and acylation. The resultant compound has been formulated in various intravenous preparations for clinical use, including amsacrine lactate and amsacrine gluconate .
The synthesis of amsacrine involves several key steps:
Amsacrine gluconate is then formed by the reaction of amsacrine with gluconic acid or its derivatives, leading to the formation of a stable salt that enhances solubility and bioavailability .
The synthesis typically requires controlled conditions to ensure the proper formation of intermediates and to minimize impurities. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final product .
Amsacrine gluconate has a complex molecular structure characterized by its acridine backbone, which allows it to intercalate into DNA. The molecular formula for amsacrine is , while the gluconate component contributes additional functional groups that enhance its solubility in aqueous solutions .
Key structural data include:
Amsacrine gluconate undergoes several important chemical reactions:
The reaction kinetics can be influenced by pH, temperature, and the presence of other nucleophiles in biological systems, which can affect the drug's stability and activity .
The mechanism by which amsacrine gluconate exerts its antitumor effects primarily involves:
Studies indicate that amsacrine can cause chromosomal aberrations in cultured cells, further supporting its role as a potent cytotoxic agent .
Relevant data on melting point or boiling point are not widely documented but are essential for formulation development .
Amsacrine gluconate is primarily used in clinical settings for:
Research continues into optimizing its use and understanding its full mechanism of action within various cancer treatment protocols .
Amsacrine (chemically designated as N-{4-[(acridin-9-yl)amino]-3-methoxyphenyl}methanesulfonamide) emerged as a significant antineoplastic agent in the late 20th century, primarily for refractory acute leukemias. The parent compound—a synthetic aminoacridine derivative—demonstrated potent activity against hematological malignancies but faced formulation challenges due to its hydrophobic nature. Early formulations utilized organic solvents like N,N-dimethylacetamide (DMA)* to enable intravenous administration, but these carriers were associated with unacceptable vehicle-related toxicity, including dose-limiting venous irritation and metabolic complications [1].
The development of the gluconate salt (MedKoo Cat#: 100057; CAS# 80277-07-2) addressed these limitations through strategic salt formation. D-gluconic acid was selected as a counterion due to its enhanced aqueous solubility and biocompatibility. The ionic bonding between the amsacrine base and gluconic acid yielded a complex (C~21~H~19~N~3~O~3~S·C~6~H~12~O~7~, MW 589.614 g/mol) with solubility >50 mg/mL in aqueous media—a 10-fold improvement over DMA formulations [3]. This advancement facilitated direct reconstitution in standard injectable solutions without organic co-solvents.
Preclinical rationale extended beyond solubility. Researchers hypothesized that replacing DMA with gluconate would mitigate cardiotoxicity linked to solvent-mediated potassium channel blockade (e.g., hERG inhibition). While clinical studies confirmed reduced acute vascular irritation, unexpected cases of cardiomyopathy emerged in early trials, suggesting inherent amsacrine toxicity rather than solely vehicle-dependent effects [3]. Despite this, the gluconate formulation represented a critical step in optimizing drug deliverability, though it did not achieve widespread clinical adoption due to pharmacokinetic and stability limitations compared to later lactate salts [3].
Table 1: Key Physicochemical and Development Milestones of Amsacrine Gluconate
Property | DMA Formulation | Gluconate Salt | Significance |
---|---|---|---|
Solubility | <5 mg/mL in water | >50 mg/mL in water | Eliminated need for organic solvents |
Molecular Weight | 393.46 g/mol (base) | 589.61 g/mol | Altered distribution kinetics |
Cardiotoxicity Drivers | DMA-induced hERG block | Amsacrine-induced effects | Shifted toxicity profile |
Development Status | Marketed (1980s) | Investigational | Did not supplant lactate formulations |
Amsacrine gluconate belongs to the 9-anilinoacridine pharmacophore class, characterized by a planar tricyclic acridine core linked to an aniline ring bearing a methanesulfonamide group. Its structural attributes confer dual mechanisms: DNA intercalation via acridine insertion between base pairs (preference for A-T sequences), and topoisomerase II (Topo II) poisoning through stabilization of DNA-enzyme cleavage complexes [9]. This dual functionality distinguishes it from classical intercalators (e.g., quinacrine) and pure Topo II inhibitors (e.g., etoposide).
Critical to its activity is the meta-methoxy substitution on the anilino ring—a feature empirically optimized during early structure-activity relationship (SAR) studies. The positional isomer ortho-AMSA (o-AMSA) demonstrates equivalent DNA intercalation but exhibits >100-fold reduced Topo II inhibitory potency due to steric hindrance limiting ternary complex formation [9]. The gluconate modification occurs distal to this pharmacophore at the sulfonamide protonation site, preserving critical binding motifs while altering physicochemical behavior [3].
Among acridine-based antineoplastics, amsacrine derivatives occupy a niche defined by:
Table 2: Structural and Functional Comparison of Key Acridine Antineoplastics
Compound | Core Structure | DNA Binding | Topo II Poisoning | Therapeutic Niche |
---|---|---|---|---|
Amsacrine base | 9-(m-Anisidino)acridine | K~b~ = 10⁵ M⁻¹ | +++ (EC~50~ ~0.5 μM) | Refractory leukemia |
o-AMSA | 9-(o-Anisidino)acridine | K~b~ = 10⁵ M⁻¹ | + (EC~50~ >50 μM) | Inactive in leukemia models |
Quinacrine | 9-Aminoalkylacridine | K~b~ = 10⁴ M⁻¹ | - | Antimalarial/antiproliferative |
CI-921 | N-Dimethylalkyl derivative | K~b~ = 10⁶ M⁻¹ | ++++ | Broad-spectrum (clinical trial) |
The gluconate formulation thus represents an evolutionary branch in acridine drug development—optimizing deliverability without altering the parent molecule’s pharmacophore. Contemporary research focuses on hybrid molecules (e.g., acridine-thiosemicarbazones) that enhance DNA affinity and introduce catalytic inhibition of Topo II, addressing limitations of classical poisons like amsacrine [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: